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molecular formula C17H24N2O6S B8307912 1-Boc-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)piperazine

1-Boc-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)piperazine

Cat. No. B8307912
M. Wt: 384.4 g/mol
InChI Key: IHMDJBBPVFCFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290512B2

Procedure details

1-Boc-piperazine (250 mg, 1.34 mmol, 1 equiv.) was dissolved in dichloromethane (2.5 mL) and cooled in an ice bath under nitrogen atmosphere. Triethylamine (375 μl, 2.68 mmol, 2.0 equiv.) was added followed by portionwise addition of 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride (346 mg, 1.48 mmol, 1.1 equiv.). The reaction was stirred in the ice bath for one hour, then quenched with saturated aqueous ammonium chloride (˜3 mL). The organic layer was washed twice with saturated ammonium chloride, once with brine, dried over sodium sulfate and concentrated in vacuo and then purified on silica gel chromatography using a 95/5-5/95, hexane/EtOAc (v/v) gradient to give 1-boc-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)piperazine as a white powder (516 mg, 89% yield).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
375 μL
Type
reactant
Reaction Step Two
Quantity
346 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C.[O:21]1[CH2:26][CH2:25][O:24][C:23]2[CH:27]=[C:28]([S:31](Cl)(=[O:33])=[O:32])[CH:29]=[CH:30][C:22]1=2>ClCCl>[C:1]([N:8]1[CH2:9][CH2:10][N:11]([S:31]([C:28]2[CH:29]=[CH:30][C:22]3[O:21][CH2:26][CH2:25][O:24][C:23]=3[CH:27]=2)(=[O:32])=[O:33])[CH2:12][CH2:13]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
375 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
346 mg
Type
reactant
Smiles
O1C2=C(OCC1)C=C(C=C2)S(=O)(=O)Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride (˜3 mL)
WASH
Type
WASH
Details
The organic layer was washed twice with saturated ammonium chloride, once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified on silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)S(=O)(=O)C1=CC2=C(OCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 516 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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